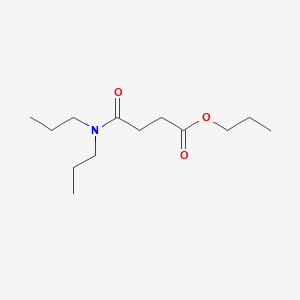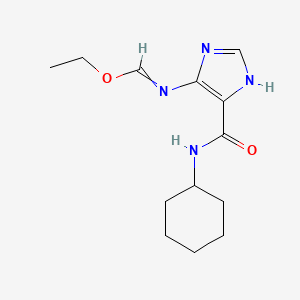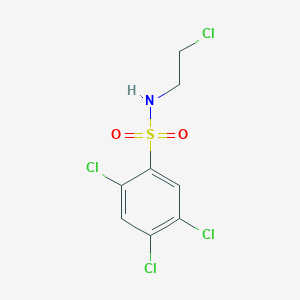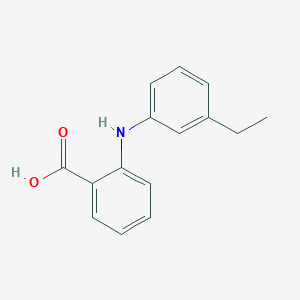![molecular formula C19H25NO3 B14003559 3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one CAS No. 67455-69-0](/img/structure/B14003559.png)
3-But-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- is a complex organic compound with a unique structure that includes a quinolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups .
Scientific Research Applications
2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-(2-methylpropyl)-9,10-dimethoxy-
- 2H-benzo[a]quinolizin-2-one, 1,3,4,6,7,11b-hexahydro-3-(2-hydroxy-2-methylpropyl)-9,10-dimethoxy-
Uniqueness
What sets 2H-benzo[a]quinolizin-2-one, 3-(3-butenyl)-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- apart is its specific butenyl substitution, which can confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
67455-69-0 |
|---|---|
Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-but-3-enyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H25NO3/c1-4-5-6-14-12-20-8-7-13-9-18(22-2)19(23-3)10-15(13)16(20)11-17(14)21/h4,9-10,14,16H,1,5-8,11-12H2,2-3H3 |
InChI Key |
TUMMFTBRTOFPNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3CC(=O)C(CN3CCC2=C1)CCC=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14003487.png)

![1-[4-(trifluoromethyl)phenyl]imidazolidine-2-thione](/img/structure/B14003493.png)
![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003504.png)


![1-[2-Hydroxy-3-(4-methylpiperazin-1-yl)propyl]-3,7-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B14003514.png)


![7-Chlorobicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14003533.png)




